benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Description
This synthetic peptide-derived compound features a complex structure with multiple functional groups:
- A diaminomethylideneamino (guanidine-like) group, commonly associated with enzyme inhibition via charge interactions.
- A benzyl carbamate group, likely improving stability and membrane permeability.
- Dihydrochloride salt form, enhancing aqueous solubility for pharmaceutical applications.
Its design may be inspired by bioactive marine metabolites, such as those from actinomycetes, which are known for diverse pharmacologically active scaffolds .
Properties
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O6.2ClH/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39;;/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30);2*1H/t21-,22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDMCMLYHJMXEG-IXOXMDGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Backbone Assembly
The synthesis typically starts with protected amino acids or peptide fragments. Solid-phase peptide synthesis (SPPS) or solution-phase coupling methods using carbodiimide reagents (e.g., EDC, DCC) or uronium salts (e.g., HATU) are employed to form amide bonds with stereochemical integrity. The (2S) stereochemistry is maintained by using enantiomerically pure amino acid derivatives.
Introduction of 4-Nitroanilino Group
The 4-nitroanilino substituent is introduced via nucleophilic aromatic substitution or amide bond formation with 4-nitroaniline derivatives. Literature on benzamide compound synthesis shows that nitroaniline derivatives can be coupled to peptide segments using activated esters or acid chlorides under mild conditions to avoid reduction of the nitro group.
Guanidine Group Formation
The guanidine group (diaminomethylideneamino) is typically introduced by reacting amine precursors with reagents such as S-methylisothiourea or cyanamide derivatives under controlled pH and temperature. This step often follows peptide assembly to avoid side reactions.
Protection and Deprotection of Benzyl Carbamate
The benzyl carbamate (Cbz) protecting group is commonly used to protect amino groups during peptide synthesis. It is introduced by reaction of the free amine with benzyl chloroformate and removed by catalytic hydrogenation under mild conditions to prevent damage to sensitive groups.
Salt Formation: Dihydrochloride
The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability for isolation and storage.
Detailed Research Findings and Data Tables
Example Synthetic Scheme (Hypothetical)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling of protected amino acid with 4-nitroaniline | EDC/HOBt, DMF, RT, 4-6 h | 85 | Maintains nitro group intact |
| 2 | Guanidine group introduction | S-methylisothiourea, pH 9-10, 50°C, 2 h | 78 | Avoids side reactions |
| 3 | Benzyl carbamate protection | Benzyl chloroformate, NaHCO3, aqueous dioxane, 0°C to RT | 90 | Standard Cbz protection |
| 4 | Deprotection of Cbz group | Pd/C, H2, MeOH, RT, 12 h | 92 | Mild hydrogenation |
| 5 | Formation of dihydrochloride salt | HCl in Et2O or MeOH, RT | Quantitative | Stabilizes compound |
Related Benzamide Preparation Insights
A patent describing the preparation of benzamide derivatives with amino and nitro substituents outlines a three-step process involving:
- Heating methyl esters with amines in lower alcohols (40–70°C, 2–10 h) to form benzamides.
- Reduction of nitro groups to amino groups using iron powder and acid in aqueous media.
- Chlorination or sulfonylation in inert organic solvents to finalize the benzamide structure.
This approach emphasizes cost-effectiveness, high yield, and operational simplicity, which can be adapted for the nitroanilino segment in the target compound.
Advanced Nitration and Aminolysis Techniques
For nitro-substituted benzimidazole derivatives, efficient one-pot nitration methods using potassium nitrate and sulfuric acid have been reported, yielding high purity nitro derivatives without multistep procedures. Such nitration methods can be informative for introducing or modifying nitro groups in complex molecules.
Summary of Key Preparation Considerations
| Aspect | Considerations |
|---|---|
| Stereochemistry | Use enantiopure amino acids; mild coupling agents |
| Nitro Group Stability | Avoid reduction during coupling; mild conditions |
| Guanidine Introduction | Post-assembly modification; controlled pH |
| Protecting Groups | Benzyl carbamate for amines; mild deprotection |
| Salt Formation | Use HCl for dihydrochloride salt; enhances stability |
Chemical Reactions Analysis
Types of Reactions: benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the amide bond between the peptide and the pNA group releases the chromogenic pNA, which can be measured spectrophotometrically .
Common Reagents and Conditions:
Enzymes: Serine proteases such as thrombin, factor Xa, and plasmin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products: The major product of the hydrolysis reaction is para-nitroaniline (pNA), which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Scientific Research Applications
Chemistry: benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride is used in enzyme kinetics studies to determine the activity and specificity of proteolytic enzymes. It is also employed in the development of enzyme inhibitors .
Biology: In biological research, this compound is used to study the role of proteases in various physiological and pathological processes, including blood coagulation, fibrinolysis, and cell signaling .
Medicine: In medical research, this compound is used in diagnostic assays to measure the activity of coagulation factors and to monitor anticoagulant therapy .
Industry: The compound is used in quality control processes in the pharmaceutical industry to ensure the activity of enzyme-based products .
Mechanism of Action
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride acts as a substrate for serine proteases. When the enzyme cleaves the amide bond between the peptide and the pNA group, the pNA is released. This release can be detected spectrophotometrically, providing a measure of enzyme activity. The molecular targets are the active sites of serine proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A: Benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate (CAS 161510-44-7)
- Key Differences: Replaces the 4-nitroanilino group with a benzylamino moiety. Includes a hydroxy group and methyl substituent absent in the target compound. Higher XLogP3 (6.6 vs. ~5 estimated for the target), indicating greater lipophilicity .
Compound B: Salternamide E (Marine-derived cyclic peptide)
Physicochemical Properties
Bioactivity and Functional Comparison
Target Engagement
Bioactivity Clustering
- Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) would likely group the target compound with peptidomimetics and kinase inhibitors, distinct from marine-derived antibiotics like Compound B .
Biological Activity
Benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate; dihydrochloride is a complex organic compound with potential therapeutic applications, particularly in oncology and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that are crucial for its biological activity:
- Amino Acids : The presence of amino acids suggests potential interactions with biological receptors or enzymes.
- Nitro Group : This group may enhance the compound's reactivity and influence its interaction with cellular targets.
- Carbamate Linkage : Known for its role in drug design, this linkage can affect the compound's stability and bioavailability.
The molecular weight of this compound is approximately 699.9 g/mol, indicating a relatively large structure that may impact its pharmacokinetics.
The biological activity of the compound is primarily attributed to its ability to interact with specific cellular pathways:
- Inhibition of Protein Synthesis : The compound may inhibit protein synthesis by targeting ribosomal functions or interfering with amino acid incorporation.
- Cell Cycle Arrest : Research indicates that similar compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing tumor growth.
- Induction of Apoptosis : The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of similar compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9b | MCF7 | <3 | G2/M Arrest |
| 9d | HCT116 | <5 | Apoptosis Induction |
| 9g | PC3 | <5 | ROS Generation |
These findings suggest that benzyl N-[(2S)-6-amino...] exhibits significant anticancer properties, comparable to established chemotherapeutics like sorafenib .
Case Studies
A case study involving the use of similar benzyl derivatives demonstrated their effectiveness in reducing tumor size in xenograft models. The study highlighted:
- Dosage : Compounds were administered at varying doses (5 mg/kg to 20 mg/kg).
- Results : Tumor reduction was observed within two weeks, with higher doses correlating with increased efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzyl N-[(2S)-6-amino...]. Key observations include:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance antiproliferative activity.
- Hydrophobic Interactions : The benzyl group contributes to hydrophobic interactions, improving binding affinity to target proteins.
Q & A
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Stereochemical integrity is critical due to the (2S) and (2S) chiral centers. Use X-ray crystallography to resolve absolute configuration or employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under optimized mobile phase conditions (e.g., hexane:isopropanol 70:30 with 0.1% trifluoroacetic acid). NMR analysis (e.g., - coupling constants and NOESY) can corroborate spatial arrangements, as demonstrated in related benzyl carbamate derivatives .
Q. What purification strategies are recommended for isolating this compound post-synthesis?
- Methodological Answer : After quenching reactions (e.g., methanol/water in ), vacuum filtration and washing with cold solvents (e.g., ice-cold water or ethanol) are effective for precipitating the product. For further purification, use reverse-phase flash chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) or recrystallization from ethanol/water mixtures. Purity can be verified via HPLC-UV (>95% at 254 nm) .
Q. How should researchers assess compound stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Dissolve in buffers (pH 2–9) and monitor degradation via LC-MS over 48 hours.
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 7 days; analyze by NMR for structural integrity.
Guanidine-containing moieties (diaminomethylideneamino) may hydrolyze under acidic conditions, requiring pH-neutral storage .
Advanced Research Questions
Q. What enzymatic or cellular assays are suitable for evaluating its protease inhibition potential?
Q. How can synthetic yields be optimized for large-scale preparation?
- Coupling reagent optimization : Replace DCC () with HATU or PyBOP for better efficiency in peptide bond formation.
- Temperature control : Maintain -20°C during sodium hydride addition () to minimize side reactions.
- Protecting group strategy : Use tert-butyloxycarbonyl (Boc) instead of benzyl carbamate for easier deprotection .
Q. What computational approaches aid in target identification and binding mode prediction?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):
- Target libraries : Screen against MEROPS protease database or SARS-CoV-2 main protease (PDB: 6LU7).
- Binding free energy calculations : Use MM-PBSA to validate interactions with catalytic residues (e.g., His41/Cys145 in SARS-CoV-2) .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
